molecular formula C20H27N5O3S B11246811 4-{6-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine

4-{6-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine

Cat. No.: B11246811
M. Wt: 417.5 g/mol
InChI Key: WSXDHYBMVRDZOH-UHFFFAOYSA-N
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Description

4-{6-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine is a complex organic compound that features a morpholine ring, a pyridazine ring, and a piperazine ring substituted with an ethylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine typically involves multi-step organic reactionsThe final step involves the incorporation of the morpholine ring under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-{6-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like halides or alkyl groups .

Mechanism of Action

The mechanism of action of 4-{6-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylbenzenesulfonyl group is known to enhance binding affinity to certain targets, while the morpholine and piperazine rings contribute to the overall stability and bioavailability of the compound . The exact pathways involved depend on the specific application and target molecule .

Properties

Molecular Formula

C20H27N5O3S

Molecular Weight

417.5 g/mol

IUPAC Name

4-[6-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]morpholine

InChI

InChI=1S/C20H27N5O3S/c1-2-17-3-5-18(6-4-17)29(26,27)25-11-9-23(10-12-25)19-7-8-20(22-21-19)24-13-15-28-16-14-24/h3-8H,2,9-16H2,1H3

InChI Key

WSXDHYBMVRDZOH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4

Origin of Product

United States

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